

Water Activity and Hygroscopicity of Maltodextrin Powders: A Technical Guide

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Compound of Interest

Compound Name: Maltodextrin

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This technical guide provides an in-depth analysis of two critical physicochemical properties of **maltodextrin** powders: water activity (a_w) and hygroscopicity. Understanding these properties is paramount for predicting the stability, flowability, and shelf-life of powdered formulations in the pharmaceutical and food industries. This document summarizes key quantitative data, details experimental protocols for measurement, and illustrates the underlying relationships through logical diagrams.

Core Concepts: Water Activity and Hygroscopicity

Water Activity (a_w) is a measure of the energy status of the water in a system, or more specifically, the partial vapor pressure of water in a substance divided by the standard state partial vapor pressure of pure water. It is a critical determinant of microbial growth, chemical reaction rates, and physical stability in powders.^{[1][2]} A lower water activity generally implies a more stable product.

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.^[3] For **maltodextrin** powders, high hygroscopicity can lead to undesirable phenomena such as caking, clumping, and altered dissolution profiles, which compromise product quality and performance.^{[1][4]}

The Dextrose Equivalent (DE) value is a primary characteristic of **maltodextrin** that significantly influences both water activity and hygroscopicity. DE represents the degree of

starch hydrolysis, indicating the percentage of reducing sugars present on a dry basis relative to dextrose (glucose).[5] A higher DE value corresponds to shorter glucose polymer chains.[6][7]

The Role of Dextrose Equivalent (DE)

The DE value is directly related to the molecular structure of **maltodextrin**, which in turn dictates its interaction with water molecules.

- Higher DE **Maltodextrins** (Shorter Chains): These possess a higher concentration of hydrophilic hydroxyl (-OH) groups due to the greater number of shorter glucose chains. This increased hydrophilicity generally leads to higher hygroscopicity.[6][8]
- Lower DE **Maltodextrins** (Longer Chains): With longer polymer chains and fewer reducing ends, these **maltodextrins** are typically less hygroscopic and are often preferred for reducing the caking and stickiness of food powders.[8][9]

However, this relationship can be complex. Some studies have shown that at very high relative humidity (above 75% RH), **maltodextrins** with very low DE values can become more hygroscopic than those with intermediate DE values, suggesting that the molecular weight distribution is also a critical factor.[10] Furthermore, at low water activities, some low DE **maltodextrins** (e.g., DE 5) have been observed to adsorb more water than those with higher DE values (e.g., DE 14 and 18.5).[11][12]

Quantitative Data Summary

The following tables summarize key physicochemical properties of **maltodextrin** powders from various studies.

Table 1: Physicochemical Properties of Commercial **Maltodextrin** Powders Data compiled from studies on **maltodextrins** from various suppliers and botanical sources (corn, manioc).

Dextrose Equivalent (DE)	Moisture Content (% w/w)	Bulk Density (g/mL)	True Density (g/mL)	Source(s)
5 - 30	2.82 - 6.47	0.33 - 0.49	1.14 - 1.44	[13][14]

Table 2: Water Sorption Characteristics of **Maltodextrins** at 298 K (25 °C) Data derived from water sorption isotherm studies. Equilibrium moisture content (g H₂O / 100g dry solids) varies with water activity (a_w).

Maltode xtrin DE	a _w = 0.11	a _w = 0.33	a _w = 0.53	a _w = 0.75	a _w = 0.84	a _w = 0.90	Source(s)
DE 5	~1.5	~4.5	~7.0	~11.0	~15.0	~20.0	[15]
DE 10	~1.0	~4.0	~6.5	~10.5	~14.5	~19.0	[15]
DE 15	~1.0	~4.0	~6.0	~10.0	~14.0	~18.5	[15]
DE 20	~1.0	~3.5	~5.5	~9.5	~13.5	~18.0	[15]
DE 25	~0.8	~3.0	~5.0	~9.0	~13.0	~17.5	[15]

Note: Values are estimated from graphical data presented in the cited literature and show a general trend. The Guggenheim-Anderson-de Boer (GAB) model was found to fit the experimental data well up to a_w = 0.9.[15]

Table 3: Hygroscopicity of **Maltodextrin**-Containing Powders Hygroscopicity is typically measured as the percentage of moisture absorbed at a high relative humidity until equilibrium.

Product	Maltodextrin Content/Type	Relative Humidity (%)	Hygroscopicity (%)	Classification	Source(s)
Grugru Palm Powder	8%	79.5	5.17	Non-hygroscopic	[16]
Grugru Palm Powder	0%	79.5	6.39	Non-hygroscopic	[16]
Spray-Dried Barberry Juice	Lower DE Maltodextrin	Not Specified	Lower	-	[8]
Spray-Dried Barberry Juice	Higher DE Maltodextrin	Not Specified	Higher	-	[8]

According to GEA Niro Research Laboratory, powders with hygroscopicity below 10% are classified as non-hygroscopic, 10-15% as slightly hygroscopic, 15-20% as hygroscopic, and above 20% as very hygroscopic.[\[17\]](#)

Experimental Protocols

Accurate characterization of water activity and hygroscopicity relies on standardized methodologies.

Measurement of Water Activity and Sorption Isotherms

Static Gravimetric Method (Isopiestic Method) This is a common and reliable method for generating moisture sorption isotherms.[\[15\]](#)[\[16\]](#)

- **Preparation:** A series of sealed desiccators or chambers are prepared, each containing a saturated salt solution that maintains a specific, known relative humidity (and thus water activity) in the headspace at a constant temperature.[\[15\]](#)
- **Sample Placement:** Pre-weighed, dried samples of **maltodextrin** powder (typically 0.2-0.3 g) are placed in containers within each desiccator.[\[15\]](#)[\[16\]](#)

- **Equilibration:** The desiccators are maintained at a constant temperature (e.g., 25 °C). The samples are weighed periodically (e.g., every 24 hours) until they reach a constant weight, indicating that the powder has reached equilibrium with the surrounding water vapor.[6][16]
- **Data Analysis:** The equilibrium moisture content is calculated for each water activity level. These data points are then plotted to create the moisture sorption isotherm curve. Mathematical models like the Guggenheim-Anderson-de Boer (GAB) or Brunauer-Emmett-Teller (BET) are often fitted to the data.[9][15]

Dynamic Vapor Sorption (DVS) DVS is an automated gravimetric technique that provides high-resolution isotherms more rapidly than static methods.[18][19]

- **Instrumentation:** A DVS analyzer exposes a sample to a continuous stream of gas (typically nitrogen) at a specified, controlled relative humidity.
- **Measurement:** A highly sensitive microbalance continuously records the sample's mass as it adsorbs or desorbs water to reach equilibrium.
- **Isotherm Generation:** The instrument automatically changes the relative humidity in a stepwise manner and records the equilibrium mass at each step, generating a detailed isotherm.[19]

Measurement of Hygroscopicity

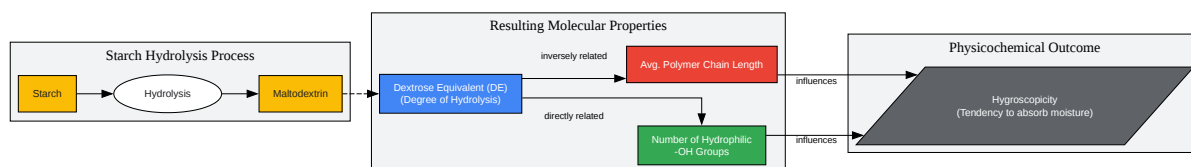
A widely used method for determining the hygroscopicity of a powder is based on its moisture uptake in a high-humidity environment.[16]

- **Sample Preparation:** A known mass of the powder sample (e.g., 0.5 g) is accurately weighed and spread evenly on a watch glass or plate.[16]
- **Exposure:** The sample is placed in a sealed chamber maintained at a constant, high relative humidity (e.g., 79.5% RH using a saturated ammonium chloride solution) and constant temperature.[16]
- **Monitoring:** The weight of the sample is monitored at regular intervals (e.g., every 10 minutes).[16]

- Calculation: The analysis continues until the sample weight becomes constant. The hygroscopicity is calculated as the mass of moisture absorbed per 100 g of the solid sample. [16]

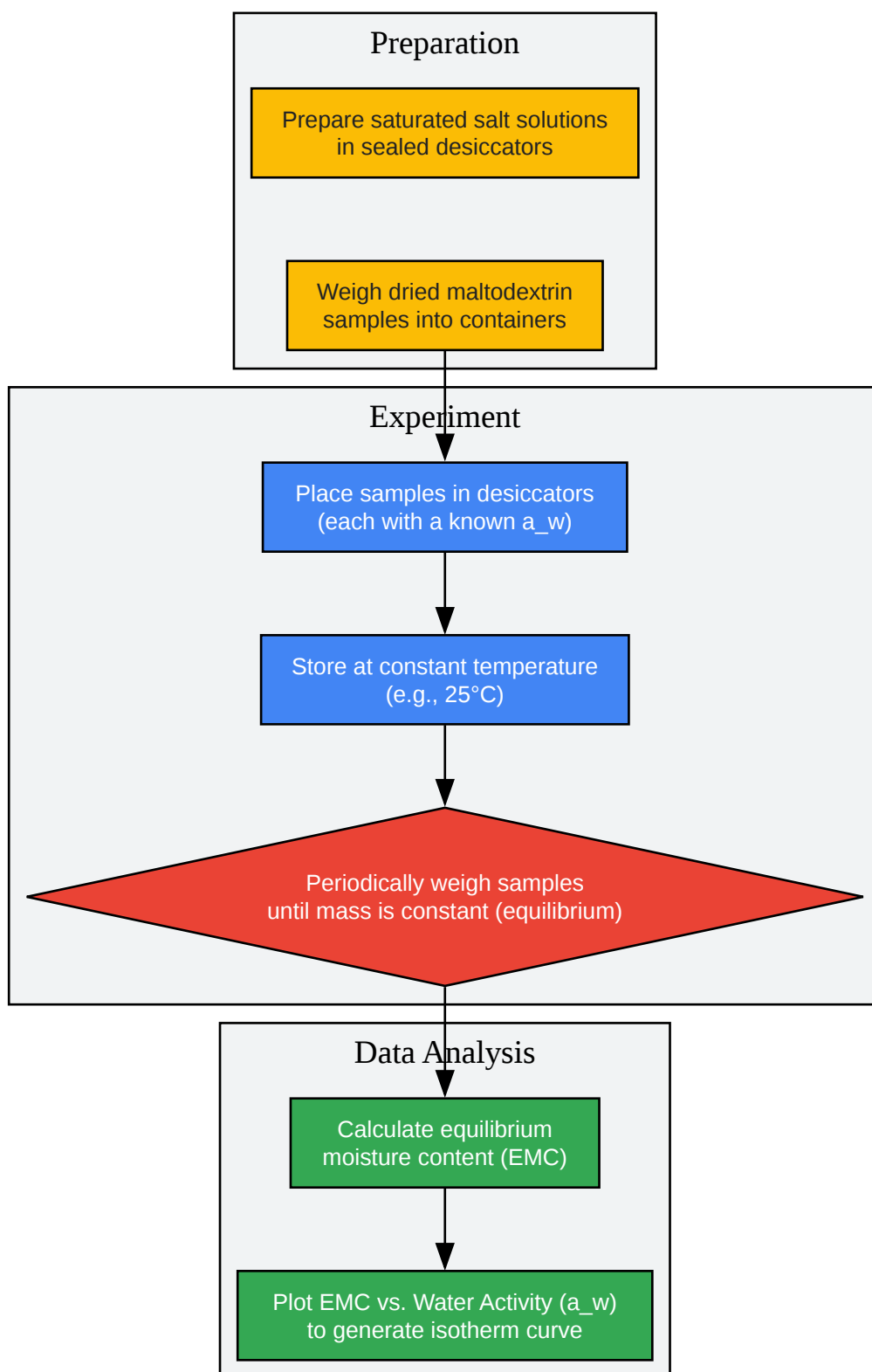
Visualizations: Workflows and Relationships

The following diagrams illustrate the key relationships and experimental workflows discussed.



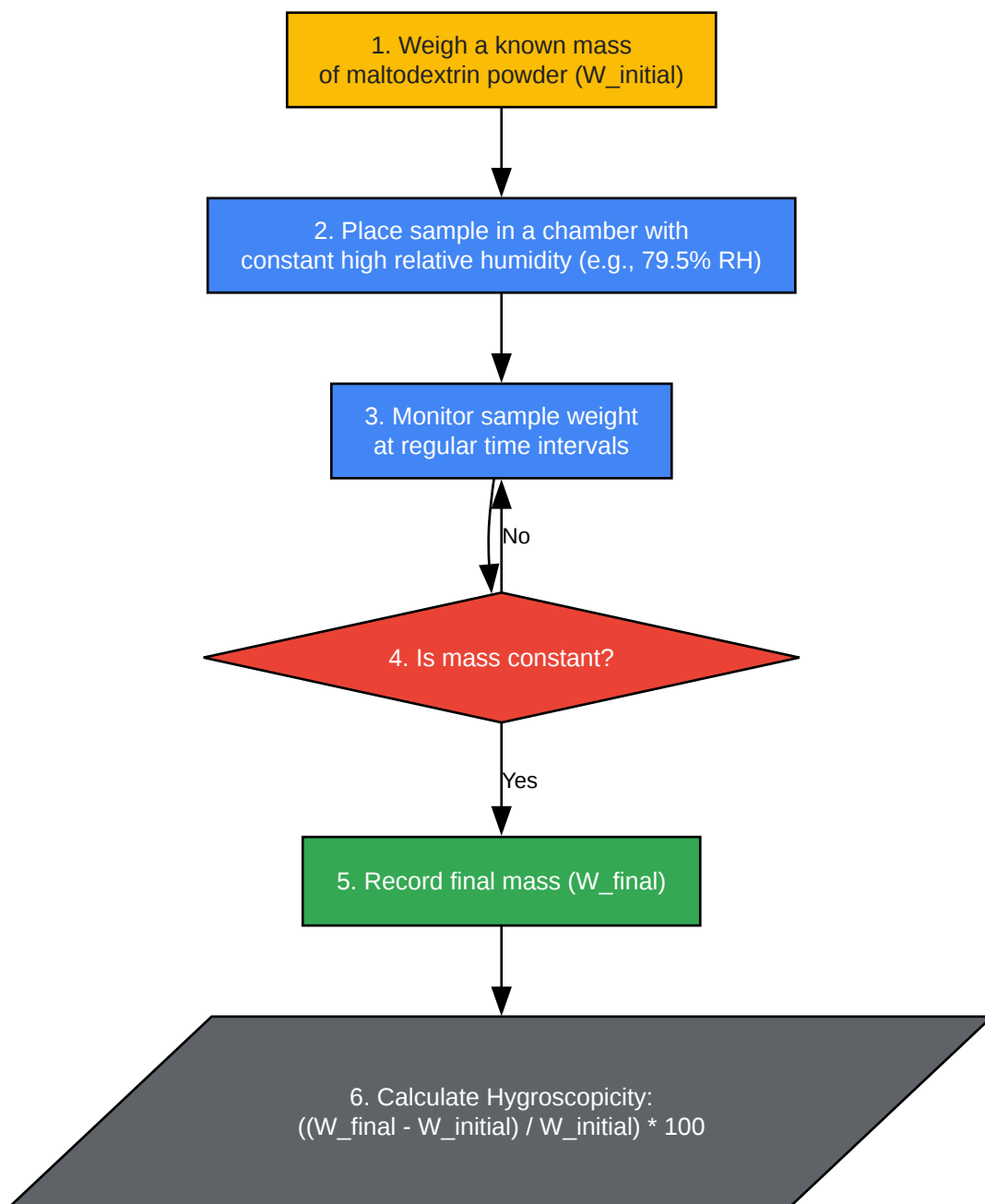
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Caption: Relationship between Starch Hydrolysis, DE, and Hygroscopicity.



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Caption: Experimental Workflow for Water Sorption Isotherm Measurement.



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